1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride
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Overview
Description
1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride is a chemical compound with a unique structure that includes a benzodioxole ring fused with an aminoketone group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base . Another approach includes the use of copper-catalyzed coupling reactions followed by bromination with N-bromosuccinimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and suppressing tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
1-(2-amino-1,3-benzodioxol-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H9NO3.ClH/c1-5(11)6-2-3-7-8(4-6)13-9(10)12-7;/h2-4,9H,10H2,1H3;1H |
InChI Key |
VBYBYIUHGXMNMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(O2)N.Cl |
Origin of Product |
United States |
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